molecular formula C9H6FN3O4 B12977048 3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B12977048
M. Wt: 239.16 g/mol
InChI Key: ULBGFJOPYVPVCM-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable aminopyrazole with a β-enaminone derivative. This reaction can be carried out under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can help in achieving higher yields and purity. The choice of solvents and catalysts is crucial in scaling up the production process to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to its anticancer effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A parent compound with similar structural features.

    3-Fluoropyrazolo[1,5-a]pyridine: A related compound with a pyridine ring instead of a pyrimidine ring.

    5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine: A compound lacking the fluorine substituent

Uniqueness

3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to the presence of both fluorine and methoxycarbonyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in biological systems .

Properties

Molecular Formula

C9H6FN3O4

Molecular Weight

239.16 g/mol

IUPAC Name

3-fluoro-5-methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C9H6FN3O4/c1-17-9(16)5-2-6(8(14)15)13-7(12-5)4(10)3-11-13/h2-3H,1H3,(H,14,15)

InChI Key

ULBGFJOPYVPVCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=NN2C(=C1)C(=O)O)F

Origin of Product

United States

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